molecular formula C17H22N2O3 B13015645 tert-Butyl 6-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 6-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13015645
M. Wt: 302.37 g/mol
InChI Key: AMKMFKIWFKIJIG-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate: is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthesis can be achieved by optimizing the reaction conditions and using continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, to form oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spirocyclic junction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxylated spirocyclic compounds.

    Substitution: Various substituted spirocyclic derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct biological activities and chemical reactivity. Its ability to form stable spirocyclic intermediates makes it a valuable compound in synthetic organic chemistry and drug discovery .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 6-methyl-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-11-5-6-12-13(9-11)18-14(20)17(12)7-8-19(10-17)15(21)22-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,18,20)

InChI Key

AMKMFKIWFKIJIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCN(C3)C(=O)OC(C)(C)C)C(=O)N2

Origin of Product

United States

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